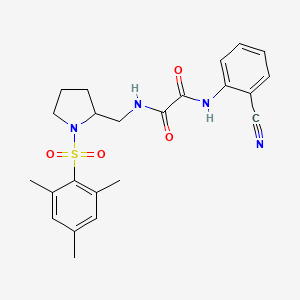

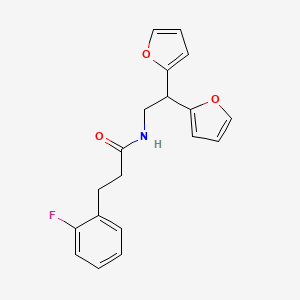

![molecular formula C18H20ClN5 B2752291 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 924828-34-2](/img/structure/B2752291.png)

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidine derivatives and has been studied for its various biological activities.

Aplicaciones Científicas De Investigación

Multicomponent Synthesis of Pyrazole-based Pyrimidine Scaffolds

Researchers have developed cost-effective synthesis methods for pyrazole-based pyrimidine scaffolds, highlighting their potential in pharmacological and biological activity studies for new drug discovery. This approach utilizes multicomponent reactions involving benzaldehyde, acetyl acetone, and thiourea, followed by Claisen-Schmidt condensation and synthetic cyclization, demonstrating the compound's versatility in medicinal chemistry (Ajani et al., 2019).

Adenosine Receptor Affinity and Analogue Synthesis

Pyrazolo[3,4-d]pyrimidines have been explored for their affinity towards A1 adenosine receptors, leading to the synthesis of analogues that exhibit significant receptor activity. This research underscores the potential of these compounds in developing therapeutics targeting adenosine receptors, with modifications at the N1 and N5 positions enhancing overall activity (Harden et al., 1991).

Antitubercular Activity of Pyrimidine-Pyrazole Hybrids

Innovative homopiperazine-pyrimidine-pyrazole hybrids have demonstrated potent antitubercular activity against M. tuberculosis strains, showcasing the therapeutic potential of these compounds. Their synthesis, structural requirements, and biological evaluation offer valuable insights for future antitubercular drug development (Vavaiya et al., 2022).

Exploration of Pyrido[1,2-a]pyrimidine and Isoxazoline Derivatives

The antimicrobial activity of pyrido[1,2-a]pyrimidine and isoxazoline derivatives has been investigated, contributing to the understanding of their potential use in combating microbial infections. This research provides a foundation for further exploration of these compounds in antimicrobial therapy (Merja et al., 2004).

Development of Pyrazolo[1,5-a]pyrimidine-based PET Agents

Research on pyrazolo[1,5-a]pyrimidine derivatives for PET imaging of IRAK4 enzyme in neuroinflammation highlights the compound's applicability in diagnostic imaging. This work demonstrates the potential for these compounds in enhancing neuroinflammatory disease diagnosis and monitoring (Wang et al., 2018).

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c1-13-6-8-23(9-7-13)17-15-10-22-24(18(15)21-12-20-17)11-14-4-2-3-5-16(14)19/h2-5,10,12-13H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMEOPRBRYCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

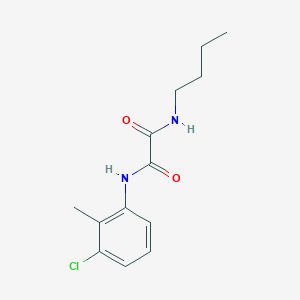

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)

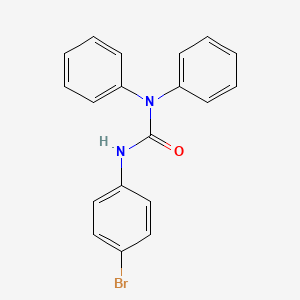

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

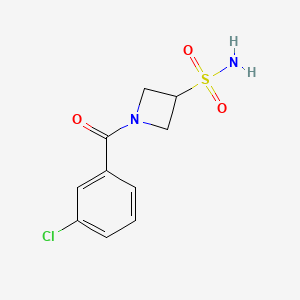

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)

![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)